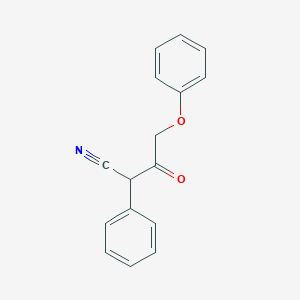

3-oxo-4-phenoxy-2-phenylbutanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-4-phenoxy-2-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c17-11-15(13-7-3-1-4-8-13)16(18)12-19-14-9-5-2-6-10-14/h1-10,15H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJYTIRBEIARTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 4 Phenoxy 2 Phenylbutanenitrile and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Butanenitrile Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic routes. For 3-oxo-4-phenoxy-2-phenylbutanenitrile, the analysis identifies two key disconnections based on robust and high-yielding chemical transformations.

The primary disconnection is the hydrocyanation of an α,β-unsaturated ketone. This bond cleavage suggests that the target β-keto nitrile can be formed via the conjugate addition of a cyanide nucleophile to a chalcone (B49325) precursor. This approach is particularly strategic as it builds the nitrile functionality and the adjacent stereocenter in a single, efficient step.

The second disconnection simplifies the chalcone intermediate itself. Chalcones are classically synthesized via a Claisen-Schmidt condensation reaction. scispace.comaip.orgmdpi.com This involves breaking the α-β carbon bond of the enone system, leading to two fundamental building blocks: an aryl methyl ketone and an aryl aldehyde.

Following this logic, the retrosynthesis of the target molecule, identified as the product of the outlined synthetic pathway (4-(3-phenoxyphenyl)-4-oxo-2-phenylbutanenitrile), proceeds as follows:

C-CN Bond Disconnection (Hydrocyanation): The target molecule is disconnected into the chalcone intermediate, (E)-1-(3-phenoxyphenyl)-3-phenylprop-2-en-1-one, and a cyanide source (e.g., HCN).

Chalcone C=C Bond Disconnection (Claisen-Schmidt): The chalcone intermediate is further disconnected into 3-phenoxyacetophenone and benzaldehyde.

This analysis reveals a convergent and efficient synthetic strategy starting from readily accessible precursors like 3-hydroxyacetophenone, phenylboronic acid, and benzaldehyde.

Precursor Synthesis and Building Block Generation

The success of the total synthesis relies on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Preparation of 3-Phenoxyacetophenone and Related Derivatives (e.g., via Chan-Lam Coupling)

3-Phenoxyacetophenone is a crucial precursor, providing the core structure of one half of the final molecule. While various methods exist for its synthesis, the Chan-Lam coupling offers a modern and efficient route.

The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, in this case, a C-O bond to create the diaryl ether linkage. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of a boronic acid with an alcohol or phenol. wikipedia.orgnrochemistry.com For the synthesis of 3-phenoxyacetophenone, this would involve the reaction of 3-hydroxyacetophenone with phenylboronic acid.

The general mechanism involves a copper(II) catalyst, such as copper(II) acetate, which undergoes transmetalation with the aryl boronic acid. nrochemistry.com The resulting copper-aryl intermediate then reacts with the phenol. The reaction is often carried out in the presence of a base and an oxidant, frequently atmospheric oxygen, at room temperature or with gentle heating. wikipedia.orgorganic-chemistry.org This method is advantageous due to its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org

Alternative methods for synthesizing this precursor include traditional Ullmann condensation, which involves the copper-catalyzed reaction of 3-bromoacetophenone with phenol, though this often requires harsher reaction conditions. Other routes start from 3-hydroxybenzoic acid, which undergoes protection, conversion to an acid chloride, alkylation, and final deprotection. patsnap.com

Synthesis of Complementary Aryl Aldehyde Components

The second key precursor is benzaldehyde. Benzaldehyde is a widely available commodity chemical and is typically purchased from commercial suppliers. For completeness, its industrial synthesis is primarily achieved through the gas-phase oxidation of toluene with air over a metal oxide catalyst. Other methods include the hydrolysis of benzal chloride.

Direct Synthetic Routes to this compound

With the precursors in hand, the final stage involves their assembly to form the chalcone intermediate, followed by the key hydrocyanation step.

Base-Catalyzed Hydrocyanation of α,β-Unsaturated Ketones (Chalcones)

The formation of the chalcone intermediate, (E)-1-(3-phenoxyphenyl)-3-phenylprop-2-en-1-one, is achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol (B89426) condensation of 3-phenoxyacetophenone with benzaldehyde. aip.orgmdpi.comrsc.org The generally accepted mechanism begins with a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracting an acidic α-hydrogen from the acetophenone to form an enolate. mdpi.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration under the reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone. scispace.commdpi.com

The subsequent and final step is the conjugate addition of cyanide across the activated double bond of the chalcone. This hydrocyanation reaction is a type of Michael addition, where the cyanide ion nucleophilically attacks the β-carbon of the enone system. researchgate.net The resulting enolate is then protonated to yield the final β-keto nitrile product.

Utilization of Acetone Cyanohydrin as a Cyanide Source

Directly using hydrogen cyanide (HCN) gas is hazardous due to its extreme toxicity. researchgate.net Therefore, safer cyanide carriers are preferred in laboratory and industrial settings. Acetone cyanohydrin (ACH) is an excellent and widely used surrogate for HCN. researchgate.netwikipedia.orgorgsyn.org It is a stable, liquid compound that can generate cyanide ions in situ through a process called transhydrocyanation. wikipedia.org

The reaction is initiated by a base, which facilitates the reversible transfer of HCN from acetone cyanohydrin to a more reactive acceptor, in this case, the chalcone. wikipedia.org This base-catalyzed process avoids the need to handle large quantities of toxic cyanide salts or HCN gas. orgsyn.orgacs.org A practical method for the hydrocyanation of chalcones employs catalytic amounts of a base like tetramethylammonium hydroxide with a slight excess of acetone cyanohydrin in a solvent such as acetone. The reaction proceeds efficiently, and the reduced amount of cyanohydrin simplifies the workup process.

The reactivity in this step is influenced by the substituents on the chalcone. Electron-withdrawing groups on the aromatic rings tend to increase the reaction rate by making the β-carbon more electrophilic.

Below is a table summarizing typical results for the hydrocyanation of various chalcones using acetone cyanohydrin, illustrating the general efficiency of the method.

| Entry | Chalcone Substituent (Ar1) | Chalcone Substituent (Ar2) | Reaction Time (h) | Yield (%) |

| 1 | Phenyl | Phenyl | 1.5 | 95 |

| 2 | 4-Methoxyphenyl | Phenyl | 3.0 | 92 |

| 3 | 4-Chlorophenyl | Phenyl | 0.5 | 96 |

| 4 | Phenyl | 4-Nitrophenyl | 0.25 | 85 |

| 5 | 3-Phenoxyphenyl | Phenyl | Est. 2-4 | Est. >90 |

| Data is generalized from literature findings on analogous chalcones. Exact values for the target compound may vary. |

Catalytic Systems and Reaction Conditions (e.g., Phase Transfer Catalysis)

The synthesis of β-keto nitriles, including structures analogous to this compound, often involves the acylation of a nitrile carbanion with an appropriate acyl source. Catalytic systems are crucial for enhancing reaction rates, yields, and selectivity under milder conditions.

Phase Transfer Catalysis (PTC) is a significant technique in this context. It facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). crdeepjournal.org For the synthesis of a β-keto nitrile, a cyanide salt (like KCN) might be in the aqueous phase, while the haloalkane precursor is in the organic solvent. cognitoedu.org A phase-transfer catalyst, such as a quaternary ammonium salt, transports the cyanide anion into the organic phase to react with the substrate. crdeepjournal.org This method avoids the need for anhydrous conditions and strong, hazardous bases, offering a safer and more practical approach. The advantages of solid-liquid PTC include controllable temperatures and increased reaction rates. crdeepjournal.org

Beyond PTC, various metal-based catalysts are employed. Palladium catalysts, for instance, have been used in the addition of organoboron reagents to dinitriles to furnish β-keto nitriles. organic-chemistry.orgacs.org A typical system might involve a palladium source like Pd(acac)₂, a ligand such as 4,4′-dimethyl-2,2′-bipyridine, and an acidic additive in a mixed solvent system. organic-chemistry.org Lewis acid catalysts, including B(C₆F₅)₃, are used to facilitate the electrophilic cyanation of silyl (B83357) enol ethers, which is another route to β-keto nitriles. thieme-connect.com

Optimization of Reaction Parameters for Chemical Yield and Regioselectivity

Optimizing reaction parameters is critical for maximizing the yield and controlling the regioselectivity of the synthesis of β-keto nitriles. Key parameters include the choice of base, solvent, temperature, and the use of additives.

In the base-mediated acylation of nitriles, the strength and stoichiometry of the base are paramount. While strong bases like sodium amide have been used, they can present handling risks and lead to side reactions. nih.gov Milder bases like potassium tert-butoxide (KOt-Bu) have been successfully used. nih.gov It has been noted that two equivalents of the base and nitrile may be necessary because the resulting β-keto nitrile product is more acidic than the starting nitrile. nih.gov

The choice of solvent is also crucial. Ethereal solvents are common for these reactions. nih.gov Additives can significantly influence the reaction outcome. For example, the addition of a catalytic amount of isopropanol or a crown ether like 18-crown-6 has been shown to facilitate the reaction and reduce side-product formation when using KOt-Bu. nih.gov The crown ether enhances reaction rates by suppressing ion-pairing. nih.gov

For catalyzed reactions, optimization involves screening different catalysts and ligands. In the Pd-catalyzed synthesis of β-ketonitriles, a study found that Pd(acac)₂ with 4,4′-dimethyl-2,2′-bipyridine as the ligand, in the presence of TsOH in a toluene/H₂O mixture at 80 °C, provided the optimal conditions. organic-chemistry.org

| Parameter | Condition | Effect on Yield/Selectivity |

| Base | Potassium tert-butoxide (KOt-Bu) | Effective, less hazardous than sodium amide. nih.gov |

| Solvent | Ethereal solvents | Common medium for acylation reactions. nih.gov |

| Additive | 18-crown-6 or Isopropanol | Reduces side-product formation and facilitates the reaction. nih.gov |

| Catalyst System (for alternative routes) | Pd(acac)₂ / 4,4′-dimethyl-2,2′-bipyridine | High efficiency in the carbopalladation of dinitriles. organic-chemistry.org |

| Temperature | 80 °C (for Pd-catalyzed route) | Optimal for reaction rate and yield in specific catalytic systems. organic-chemistry.org |

Exploration of Alternative Carbon-Carbon Bond Forming Reactions

While the acylation of nitriles is a primary method, several other carbon-carbon bond-forming strategies have been developed for the synthesis of β-keto nitrile frameworks.

Transition-Metal-Catalyzed Reactions:

Palladium-Catalyzed Carbopalladation: A highly selective method involves the Pd-catalyzed addition of organoboron reagents to dinitriles. This approach is valued for its excellent functional-group tolerance and broad substrate scope under relatively mild conditions. organic-chemistry.orgacs.org The proposed mechanism involves the formation of an arylpalladium species, coordination with the cyano group, carbopalladation, and subsequent hydrolysis to yield the β-keto nitrile. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can also be used for the borylation of nitriles, which involves the cleavage of the carbon-cyano bond. researchgate.net

Electrophilic Cyanation: This approach is the reverse of the typical strategy and involves the reaction of a ketone-derived enolate (or its equivalent, like a silyl enol ether) with an electrophilic cyanating agent. thieme-connect.com Reagents like 1-cyano-3,3-dimethyl-1,2-benziodoxole (CDBX) have been used in the presence of a Lewis acid catalyst for this purpose. thieme-connect.com

Blaise Reaction: This reaction utilizes an organozinc compound formed from an α-halo ester and zinc, which then reacts with a nitrile to produce a β-enamino ester intermediate. Subsequent hydrolysis yields the β-keto ester, a closely related structure to β-keto nitriles. This method is a powerful tool for forming 1,3-dicarbonyl compounds.

Stereoselective Synthesis of this compound and its Chiral Analogues

The synthesis of specific stereoisomers of β-keto nitriles is of significant interest, particularly for applications in medicinal chemistry. This requires the use of enantioselective or diastereoselective synthetic methods.

Asymmetric Induction in Conjugate Addition of Cyanide to Unsaturated Ketones

The conjugate addition of a cyanide source to an α,β-unsaturated ketone is a direct route to β-keto nitriles. wikipedia.org Achieving asymmetry in this reaction allows for the synthesis of chiral products. This can be accomplished by using chiral catalysts. For example, a (Salen)Al-Cl complex has been shown to catalyze the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides, yielding chiral adducts with high enantioselectivity. organic-chemistry.org These adducts can then be converted into a variety of useful chiral building blocks. organic-chemistry.org Another approach involves using a chiral imidazolidinone catalyst, which activates the α,β-unsaturated carbonyl compound towards enantioselective attack by a nucleophile. wikipedia.org

Enantioselective Approaches to β-Keto Nitrile Frameworks

Besides asymmetric conjugate addition, other enantioselective methods are being explored.

Catalytic Asymmetric Electrophilic Cyanation: This strategy involves the cyanation of β-keto carbonyl compounds using a chiral catalyst. Chiral N,N′-dioxide organocatalysts, for example, have been used for the enantioselective α-cyanation of β-keto esters and amides. thieme-connect.com These bifunctional catalysts can activate both the carbonyl compound and the cyanating agent to facilitate a highly enantioselective reaction. thieme-connect.com

Biocatalysis: The use of enzymes offers a green and highly selective alternative for producing chiral compounds. Nitrile-hydrolyzing enzymes can perform transformations under mild conditions with high chemo- and enantioselectivity, providing access to polyfunctionalized organic compounds that are difficult to obtain through other methods. acs.org While often used for hydrolysis, engineered enzymes or catalytic systems could potentially be applied to the stereoselective formation of β-keto nitriles. acs.org

| Approach | Catalyst/Method | Outcome |

| Asymmetric Conjugate Addition | Chiral (Salen)Al-Cl complex | High enantioselectivity in the addition of HCN to unsaturated imides. organic-chemistry.org |

| Asymmetric Electrophilic Cyanation | Chiral N,N′-dioxide organocatalyst | High enantioselectivities (87–97% ee) for the cyanation of β-keto esters. thieme-connect.com |

| Biocatalysis | Nitrile-hydrolyzing enzymes | Environmentally benign, highly selective transformations. acs.org |

Considerations for Scalable Synthetic Procedures

Transitioning a synthetic route from the laboratory to an industrial scale introduces several practical considerations. Processes for preparing β-keto nitriles on a larger scale must be cost-effective, safe, and environmentally friendly.

One major challenge is the use of hazardous and expensive reagents. For instance, strong bases like alkali metal hydrides and amides are difficult to handle on an industrial scale. google.com Therefore, processes that utilize cheaper and safer bases, such as potassium tert-butoxide, are more attractive. nih.govgoogle.com The development of catalytic methods, especially those using phase-transfer catalysts, is highly beneficial for scalability as they can eliminate the need for hazardous reagents and solvents. crdeepjournal.org

Work-up procedures must also be considered. A scalable process should ideally result in a product of sufficient purity for subsequent steps without requiring extensive purification like column chromatography. google.com For example, a process where the initially formed potassium salt of the β-keto nitrile is simply neutralized with an aqueous acid, and the product extracted, is preferable. google.com The ability to perform the reaction at ambient or moderately elevated temperatures, rather than cryogenic temperatures, also improves the economic feasibility of a large-scale synthesis. nih.govgoogle.com

Mechanistic Investigations and Reactivity Studies of 3 Oxo 4 Phenoxy 2 Phenylbutanenitrile

Elucidation of Reaction Mechanisms in Base-Catalyzed Hydrocyanation

The synthesis of β-keto nitriles such as 3-oxo-4-phenoxy-2-phenylbutanenitrile can often be achieved through the conjugate addition of a cyanide source to an α,β-unsaturated ketone, a reaction known as hydrocyanation. organicreactions.org In this case, the precursor would be a chalcone (B49325) derivative, specifically (E)-1-phenoxy-3-phenylprop-2-en-1-one. The base-catalyzed hydrocyanation is a type of Michael addition, where the cyanide anion acts as the nucleophile. organicreactions.org

Identification of Key Intermediates and Transition States

The mechanism of base-catalyzed hydrocyanation proceeds through several key steps. The active nucleophile is the cyanide anion (CN⁻), which is generated from a source like hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., KCN) in the presence of a base.

Nucleophilic Attack: The cyanide anion attacks the β-carbon of the α,β-unsaturated ketone. This is the rate-determining step and leads to the formation of a resonance-stabilized enolate intermediate. This intermediate is stabilized by the delocalization of the negative charge across the oxygen atom and the α-carbon.

Protonation: The enolate intermediate is then protonated by a proton source in the reaction mixture, such as the solvent (e.g., water, alcohol) or HCN itself, to yield the final β-keto nitrile product.

The transition state for the nucleophilic attack involves the partial formation of the new carbon-carbon bond between the cyanide carbon and the β-carbon of the chalcone derivative. The geometry of this transition state dictates the stereochemical outcome of the reaction if a chiral center is formed. For the formation of this compound, the attack of the cyanide at C2 of the precursor leads to the final product structure.

A plausible mechanistic pathway is detailed below:

Scheme 1: Plausible Mechanism for Base-Catalyzed HydrocyanationA generalized mechanism for the formation of a β-keto functional group, illustrating the key nucleophilic attack and subsequent steps relevant to the synthesis of β-keto nitriles. youtube.com

Analysis of Catalyst and Solvent Effects on Reaction Pathways

The choice of catalyst and solvent plays a critical role in the efficiency and outcome of the base-catalyzed hydrocyanation.

Catalyst Effects: The base is crucial for generating the cyanide nucleophile and catalyzing the reaction. Common bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃). researchgate.net The strength of the base can influence the reaction rate; stronger bases can lead to higher concentrations of the cyanide anion, accelerating the nucleophilic addition. However, very strong bases may also promote side reactions, such as polymerization or Claisen-Schmidt condensation of the starting materials. researchgate.net Lewis acids can also be employed as co-catalysts to activate the α,β-unsaturated ketone, making it more electrophilic and accelerating the rate of reductive elimination. wikipedia.org

Solvent Effects: Solvents can significantly influence reaction pathways by stabilizing intermediates and transition states. rsc.org Polar protic solvents, like ethanol (B145695) or water, can solvate the cyanide anion and the enolate intermediate through hydrogen bonding. This can affect the nucleophilicity of the cyanide ion and the stability of the intermediate. Polar aprotic solvents, such as DMSO or DMF, can also be effective. The dielectric constant of the solvent has been shown to influence hydrocyanation reactions, with polar solvents generally favoring higher catalyst activity. tue.nl

| Catalyst/Solvent System | Expected Outcome on Hydrocyanation |

| KOH / Ethanol | Effective for generating cyanide ion; ethanol can protonate the enolate intermediate. |

| NaCN / DMSO | DMSO can increase the reactivity of the cyanide anion by minimizing solvation. |

| Lewis Acid (e.g., AlCl₃) Co-catalyst | Increases the electrophilicity of the carbonyl carbon, potentially favoring 1,2-addition or accelerating 1,4-addition. wikipedia.org |

| Apolar Solvent (e.g., Toluene) | Generally lower reaction rates compared to polar solvents due to poor solubility of cyanide salts and less stabilization of charged intermediates. tue.nl |

Intrinsic Reactivity of the β-Keto Nitrile Moiety

The β-keto nitrile group in this compound contains multiple reactive sites, making it a versatile synthetic intermediate.

Examination of Nucleophilic and Electrophilic Sites

The unique arrangement of the ketone and nitrile groups influences the electronic distribution within the molecule.

Electrophilic Sites: The molecule possesses several electrophilic centers. The carbon atom of the carbonyl group (C3) is highly electrophilic due to the polarization of the C=O bond. The carbon atom of the nitrile group (C1) is also electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com These sites are susceptible to attack by various nucleophiles.

Nucleophilic Sites: The carbon atom alpha to both the ketone and the nitrile group (C2) is acidic. Deprotonation by a base generates a resonance-stabilized carbanion (an enolate), which is a potent nucleophile. nih.gov This enolate can react with a wide range of electrophiles. The carbonyl oxygen and the nitrile nitrogen also possess lone pairs of electrons and can act as nucleophiles or Lewis bases, particularly in complexation with metal ions or protonation under acidic conditions. nih.gov

Table of Reactive Sites in this compound

| Site | Type | Potential Reactions |

|---|---|---|

| Carbonyl Carbon (C3) | Electrophilic | Nucleophilic addition (e.g., reduction, Grignard reaction), formation of imines/enamines. |

| Nitrile Carbon (C1) | Electrophilic | Hydrolysis to carboxylic acid or amide, reduction to amine, addition of Grignard reagents to form ketones. chemistrysteps.com |

| Alpha-Carbon (C2) | Nucleophilic (as enolate) | Alkylation, acylation, aldol (B89426) and Claisen-type condensations. |

| Carbonyl Oxygen | Nucleophilic/Basic | Protonation (acid catalysis), coordination to Lewis acids. |

| Nitrile Nitrogen | Nucleophilic/Basic | Protonation, coordination to metals. |

Studies on Enolization and Keto-Enol Tautomerism

Like other 1,3-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. frontiersin.org This phenomenon is known as keto-enol tautomerism. The interconversion can be catalyzed by either acid or base. youtube.com

Under basic conditions, a proton is removed from the α-carbon (C2) to form an enolate, which is then protonated on the oxygen atom to yield the enol. Under acidic conditions, the carbonyl oxygen is protonated first, followed by deprotonation at the α-carbon. youtube.com

The position of the equilibrium is highly dependent on several factors:

Solvent: The enol form is generally more favored in non-polar solvents, where intramolecular hydrogen bonding can occur between the enolic hydroxyl group and the nitrile nitrogen or carbonyl oxygen. In polar protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, often favoring the keto form. chemrxiv.org

Conjugation: The enol form introduces a C=C double bond. If this double bond can enter into a larger system of conjugation, the enol form will be stabilized. youtube.com In the case of this compound, enolization creates a conjugated system that includes the phenyl ring and the nitrile group.

Hydrogen Bonding: The formation of a stable six-membered ring via intramolecular hydrogen bonding is a powerful driving force for enolization in 1,3-dicarbonyl systems. youtube.comyoutube.com This significantly stabilizes the enol tautomer.

Derivatization Reactions and Synthetic Transformations of this compound

The rich functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net

Typical Synthetic Transformations:

Cyclization Reactions: β-Keto nitriles are well-known starting materials for synthesizing a variety of heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines or guanidine (B92328) can lead to pyrimidines. Intramolecular cyclization is also possible, as seen in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov

Reduction: The ketone and nitrile groups can be selectively reduced. Strong reducing agents like LiAlH₄ would likely reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. chemistrysteps.com Milder or more selective reagents could target one group over the other. For instance, NaBH₄ might selectively reduce the ketone in the presence of the nitrile. mdpi.com

Reactions at the α-Carbon: The acidic α-proton can be removed to form a nucleophilic enolate, which can then be alkylated or acylated to introduce new substituents at the C2 position.

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (via an intermediate amide), leading to the formation of a β-keto acid, which could be susceptible to decarboxylation. chemistrysteps.com

Michael Addition: The nucleophilic enolate derived from this compound can participate as a donor in Michael addition reactions with α,β-unsaturated compounds. nih.gov

Illustrative Derivatization Reactions

| Reagent(s) | Product Type |

|---|---|

| Hydrazine (B178648) (H₂NNH₂) / Acid | Pyrazole derivative |

| Guanidine / Base | Aminopyrimidine derivative |

| 1. NaH, 2. R-X (Alkyl Halide) | C2-Alkylated β-keto nitrile |

| LiAlH₄ then H₂O | Amino alcohol |

| H₃O⁺ / Heat | β-Keto carboxylic acid (potentially followed by decarboxylation) |

| Malononitrile (B47326) / Base | Can lead to the formation of cyanopyridines. ekb.eg |

Functionalization of the Nitrile Group (e.g., Hydrolysis to Amides)

The nitrile group is a versatile functional handle that can be converted into various other functionalities. researchgate.net For instance, the hydrolysis of nitriles to amides is a common transformation, often achieved under acidic or basic conditions. researchgate.net One study describes a method for the transformation of 3-(3-arylalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanenitriles into the corresponding amides using a mixture of hydrochloric and acetic acids. researchgate.net This suggests that a similar approach could potentially be applied to this compound to yield the corresponding amide.

Chemical Modifications of the Ketone Functionality

The ketone group in β-keto nitriles is susceptible to a range of nucleophilic addition and reduction reactions. ksu.edu.sa For example, ketones can be reduced to secondary alcohols using various reducing agents. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can reduce the ketone to a methylene (B1212753) group. ksu.edu.sa

Additionally, the ketone's carbonyl carbon is electrophilic and can react with various nucleophiles. ksu.edu.sa

Reactions Involving the Phenoxy and Phenyl Aromatic Rings

The phenoxy and phenyl groups are generally less reactive than the nitrile and ketone functionalities. However, they can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgpressbooks.pub The conditions for these reactions are typically harsh, often requiring strong acids and catalysts. rutgers.edu The presence of the rest of the molecule as a substituent on the phenyl ring would influence the regioselectivity of such substitutions.

Computational and Theoretical Chemistry Studies on 3 Oxo 4 Phenoxy 2 Phenylbutanenitrile

Density Functional Theory (DFT) Calculations for Mechanistic Insight

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other properties, offering deep insights into reaction mechanisms and chemical reactivity.

Probing Molecular Mechanisms of Hydrocyanation Reactions

Hydrocyanation involves the addition of a hydrogen atom and a cyanide group to a molecule. In the context of related compounds, DFT has been used to elucidate the base-catalyzed Michael addition of a cyanide source to α,β-unsaturated ketones. Such a study on 3-oxo-4-phenoxy-2-phenylbutanenitrile would involve mapping the potential energy surface of the reaction. Researchers would calculate the energies of reactants, transition states, intermediates, and products to determine the most likely reaction pathway and to understand the role of catalysts. This provides a step-by-step view of how bonds are broken and formed at the molecular level.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting and explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a better nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a better electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively, by visualizing the electron density distribution of these orbitals.

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. rasayanjournal.co.in These descriptors provide a quantitative basis for understanding a molecule's behavior in chemical reactions.

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electronegativity (χ) | χ = -μ | Measures the power of an atom or molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a species to accept electrons; a measure of its electrophilic character. |

This is an interactive data table. You can sort and filter the information.

Conformational Analysis and Optimized Molecular Geometries

Molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis using DFT would involve calculating the potential energy of this compound as a function of its dihedral angles. This process identifies the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. The result is an optimized molecular geometry, which provides precise bond lengths, bond angles, and dihedral angles for the most stable structure. This information is foundational for all other computational analyses. For instance, studies on similar structures have determined the dihedral angles between aromatic rings. nih.gov

Quantum Chemical Descriptors and Their Interpretations in Relation to Reactivity

Quantum chemical descriptors, derived from DFT calculations, provide a comprehensive picture of molecular reactivity. Beyond the global descriptors mentioned above, local reactivity descriptors like Fukui functions can be calculated. These functions indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. rasayanjournal.co.in Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor) and are susceptible to nucleophilic attack.

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that shows how the positions and velocities of particles change over time. mdpi.com An MD simulation of this compound in a solvent (like water) would reveal its conformational flexibility, how it interacts with solvent molecules, and its average structural properties at a given temperature.

Monte Carlo (MC): MC simulations use random sampling to explore the conformational space of a molecule. By generating a large number of random conformations and evaluating their energies, an MC simulation can identify low-energy states and provide a statistical understanding of the molecule's conformational landscape.

Both techniques are computationally intensive and are used to explore the vast number of possible conformations a flexible molecule can adopt, providing insights that go beyond the static, minimum-energy structure.

Predictive Modeling for Reaction Outcomes and Selectivity

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational or theoretical studies focused on the predictive modeling of reaction outcomes and selectivity for this compound. While predictive modeling, utilizing tools such as Density Functional Theory (DFT) and machine learning algorithms, is a rapidly advancing field in chemistry, its application to this particular compound has not been documented in available research. nih.govcsmres.co.ukmit.edu

The methodologies for such predictions are well-established in a general sense. Computational chemists employ these techniques to forecast various aspects of chemical reactions:

Reaction Outcomes: Machine learning models, trained on large datasets of known reactions, can predict the likely products when specific reactants are combined under certain conditions. arxiv.orgarxiv.org These models identify patterns in reactivity that may not be immediately obvious, helping to screen for successful reaction pathways.

Selectivity (Regio- and Stereoselectivity): For molecules with multiple reactive sites or the potential to form stereoisomers, computational methods are invaluable. DFT calculations can be used to determine the activation energies for different reaction pathways. nih.gov The pathway with the lowest energy barrier is typically the most favored, allowing for the prediction of the major product isomer. nih.gov For instance, understanding the stereoselectivity is crucial in synthesizing chiral molecules, and computational models can help predict which enantiomer or diastereomer will be preferentially formed. bohrium.comresearchgate.net

In the context of β-ketonitriles, the parent class of this compound, computational studies have been used to elucidate reaction mechanisms, such as determining the role of catalysts or intermediates in cyclization reactions. nih.gov However, these studies are generally mechanistic explorations rather than predictive models for reaction outcomes across a broad range of conditions.

Without specific studies on this compound, it is not possible to provide data tables or detailed research findings on its predicted reactivity. The development of such predictive models would require dedicated computational research, involving the systematic study of its potential reactions (e.g., alkylation, reduction, cyclization) and the calculation of transition state energies to determine selectivity. Such focused research has not yet been published.

Applications and Synthetic Utility of 3 Oxo 4 Phenoxy 2 Phenylbutanenitrile in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate

The unique combination of functional groups in 3-oxo-4-phenoxy-2-phenylbutanenitrile renders it a powerful intermediate for the synthesis of a multitude of more complex molecules. Its reactivity can be selectively harnessed to build diverse chemical scaffolds.

β-Keto nitriles are well-established as important precursors for a wide variety of biologically active heterocycles and are key intermediates in numerous synthetic pathways. wikipedia.orgrsc.org The core structure of this compound can be elaborated upon to generate a library of related analogues. The active methylene (B1212753) group, positioned between the ketone and nitrile, can be readily deprotonated to form a stabilized carbanion. This nucleophile can participate in various C-C bond-forming reactions, such as alkylations and acylations, to introduce further complexity.

Furthermore, the ketone and nitrile functionalities themselves are amenable to a vast array of transformations. For instance, reactions with hydroxylamine (B1172632) or hydrazines can be employed to synthesize pyridyl aminoisoxazoles and pyridyl aminopyrazoles, respectively, from related β-oxoalkanonitriles. nih.gov The parent compound serves as a scaffold upon which other functional groups and structural motifs can be installed, leading to a diverse range of β-keto nitrile derivatives tailored for specific synthetic targets.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. β-Keto nitriles are excellent substrates for MCRs. rsc.org

One of the most classic MCRs is the Hantzsch pyridine (B92270) synthesis , which typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849). wikipedia.orgorganic-chemistry.orgchemtube3d.com By analogy, this compound can serve as the β-dicarbonyl equivalent, reacting with an aldehyde and an ammonia source to construct highly substituted pyridine rings, which are core structures in many pharmaceuticals.

More contemporary MCRs have also been developed. For example, a three-component cascade reaction of β-ketonitriles, aryl glyoxals, and isonitriles has been used to produce highly substituted furan-linked biheteroaryls. rsc.org Another strategy involves the aza-Diels–Alder reaction between β-ketonitriles, aromatic aldehydes, and 2-alkenyl amines to yield tetrahydroquinolines with high diastereoselectivity. rsc.org The integration of this compound into such MCRs provides a rapid and convergent pathway to complex molecules from simple precursors.

| Reaction Type | Reactants with β-Keto Nitrile | Resulting Scaffold | Reference |

| Hantzsch-type Synthesis | Aldehyde, Ammonia Source | Substituted Pyridines | wikipedia.orgrsc.orgorganic-chemistry.org |

| Cascade Reaction | Aryl Glyoxal, Isonitrile | Furan-linked Biheteroaryls | rsc.org |

| Aza-Diels-Alder | Aromatic Aldehyde, 2-Alkenyl Amine | Tetrahydroquinolines | rsc.org |

| Three-Component Coupling | Acetophenone, Aryl Aldehyde | 2-(3-oxo-1,3-diarylpropyl)malononitriles | informahealthcare.com |

Building Block for the Construction of Advanced Molecular Architectures

The inherent reactivity of this compound makes it an ideal starting point for the synthesis of intricate ring systems that are prevalent in natural products and medicinal chemistry.

The construction of heterocyclic rings is a cornerstone of synthetic organic chemistry, and β-keto nitriles are premier substrates for this purpose. rsc.orgresearchgate.net The target compound can be utilized in a variety of cyclization reactions to generate a wide array of heterocyclic frameworks.

Pyridine Synthesis: Beyond the Hantzsch reaction, other methods can form pyridines. A modular cascade reaction involving a copper-catalyzed cross-coupling of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids proceeds through a 3-azatriene electrocyclization to afford highly substituted pyridines. nih.gov

Thiophene (B33073) Synthesis (Gewald Reaction): The Gewald reaction is a powerful MCR for synthesizing 2-aminothiophenes by reacting an α-cyano ester (or nitrile), a carbonyl compound, and elemental sulfur in the presence of a base. umich.eduwikipedia.org The carbonyl and nitrile moieties of this compound make it a suitable component for Gewald-type condensations, leading to densely functionalized thiophenes.

Intramolecular Cyclization (Thorpe-Ziegler Reaction): This reaction involves the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orglscollege.ac.in While the parent compound is not a dinitrile, it can be modified to incorporate a second nitrile group, enabling the Thorpe-Ziegler reaction to construct fused ring systems.

Pyrrole Synthesis: A three-component reaction between α-hydroxyketones, β-ketonitriles, and primary amines can selectively produce highly functionalized 3-cyanopyrroles. rsc.org

The following table summarizes key cyclization reactions applicable to β-keto nitriles.

| Reaction Name | Key Reagents/Conditions | Heterocyclic Product | Reference |

| Hantzsch Synthesis | Aldehyde, Ammonia | Dihydropyridines/Pyridines | wikipedia.orgorganic-chemistry.org |

| Gewald Reaction | Carbonyl compound, Sulfur, Base | 2-Aminothiophenes | umich.eduwikipedia.org |

| Thorpe-Ziegler Reaction | Base (for intramolecular dinitriles) | Cyclic Keto-imines/Ketones | wikipedia.orglscollege.ac.in |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ynone | Substituted Pyridines | organic-chemistry.org |

| Paal-Knorr Pyrrole Synthesis | Primary Amine/Ammonia, Acid | Substituted Pyrroles | rsc.org |

The α-carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This inherent chirality makes it a valuable precursor for asymmetric synthesis, where the goal is to produce a final molecule as a single enantiomer. The synthesis of enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers can have vastly different biological activities.

The Michael addition of malononitrile (B47326) to chalcones has been shown to generate a chiral center, resulting in chiral 2-(3-oxo-1,3-diarylpropyl)malononitrile products. informahealthcare.com This demonstrates that the α-position of such systems is crucial for stereocontrol. Synthetic strategies can be designed to control the stereochemistry at this center or to use its chirality to direct the formation of new stereocenters elsewhere in the molecule.

For example, asymmetric synthesis can be achieved through:

Catalytic Enantioselective Reactions: Using chiral catalysts (e.g., metal complexes with chiral ligands or organocatalysts) to perform reactions like alkylations or additions at the α-position, thereby selectively forming one enantiomer of the product.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. The development of sulfinamide auxiliaries from N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents is one such powerful method. nih.gov

Enzyme-Catalyzed Reactions: Using enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity.

While specific studies on the asymmetric synthesis of this compound are not widely reported, the principles of asymmetric synthesis are broadly applicable to this class of compounds, offering a pathway to chiral scaffolds with defined stereochemistry. nih.govcapes.gov.br

Strategic Relevance in Retrosynthetic Planning for Target Molecule Synthesis

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" that correspond to reliable chemical reactions. youtube.comyoutube.com

The compound this compound is an ideal "synthon" or synthetic building block in this context. Its array of functional groups allows for several logical disconnections. For instance, in planning the synthesis of a complex heterocyclic drug candidate, a chemist might recognize a substituted pyridine or thiophene core. They could then perform a retrosynthetic disconnection corresponding to a Hantzsch or Gewald reaction, which would lead back to simpler precursors, one of which could be this compound or a close analogue.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation in Research

High-Resolution Spectroscopic Techniques for Characterizing Reaction Intermediates and Products

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds like 3-oxo-4-phenoxy-2-phenylbutanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the structural assembly and stereochemistry.

¹H NMR spectroscopy reveals the chemical environment of each proton. In a typical analysis, the spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons of the phenyl and phenoxy groups, as well as the aliphatic protons of the butanenitrile backbone. The protons of the two aromatic rings would typically appear in the downfield region (δ 6.9-7.5 ppm). The methine proton at the C2 position, adjacent to the phenyl and nitrile groups, is expected to appear as a singlet or a finely split multiplet around δ 5.0 ppm. The methylene (B1212753) protons at the C4 position, adjacent to the phenoxy group, would likely present as a singlet at approximately δ 4.8 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbon (C3) around δ 190-200 ppm, and the nitrile carbon (C1) near δ 115-120 ppm. The carbons of the aromatic rings would generate a series of signals in the δ 115-158 ppm range. The aliphatic carbons, C2 and C4, would have distinct shifts reflecting their substitution patterns.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.50-7.30 | Multiplet | 5H | Phenyl-H |

| 7.30-6.90 | Multiplet | 5H | Phenoxy-H |

| 5.10 | Singlet | 1H | CH (C2) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 195.5 | C=O (C3) |

| 157.8 | Phenoxy C-O |

| 134.2 | Phenyl C-ipso |

| 129.8-121.5 | Aromatic C-H |

| 116.5 | Nitrile C≡N |

| 72.1 | O-CH₂ (C4) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. epa.gov For this compound (C₁₆H₁₃NO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The calculated molecular weight of this compound is 267.28 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 268.10. The fragmentation pattern can also provide structural confirmation. Common fragmentation pathways would involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions. For instance, loss of the phenoxy group or the phenylacetonitrile (B145931) moiety could be observed.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z (Daltons) | Ion |

|---|---|

| 268.10 | [M+H]⁺ |

| 174.06 | [M-C₆H₅O]⁺ |

| 117.06 | [C₆H₅CHCN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the nitrile, ketone, and ether functionalities. mdpi.com

A sharp, medium-intensity absorption band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. A strong, sharp peak in the region of 1715-1730 cm⁻¹ corresponds to the stretching vibration of the carbonyl (C=O) group of the ketone. The presence of the phenoxy group would be confirmed by C-O-C stretching vibrations, typically appearing as a strong band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Additionally, absorptions corresponding to aromatic C-H and C=C bonds would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|

| ~2250 | Medium, Sharp | C≡N (Nitrile) |

| ~1725 | Strong, Sharp | C=O (Ketone) |

| ~1600, ~1490 | Medium | C=C (Aromatic) |

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for the subsequent purification of the desired product from the reaction mixture. epa.gov For the synthesis of this compound, Thin-Layer Chromatography and Column Chromatography are routinely employed. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Progress

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. epa.gov A small sample of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of silica (B1680970) gel. epa.gov

The plate is then developed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate. nih.gov Different compounds in the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase (silica gel) and the mobile phase (eluent). The separated spots are visualized, often using UV light. epa.gov By comparing the spots of the reaction mixture to those of the starting materials, a chemist can determine when the reaction is complete. For this compound, a typical TLC analysis would show a new spot with a specific retention factor (Rf) value, distinct from the starting materials.

Column Chromatography for Isolation

Once the reaction is complete, column chromatography is the standard method used for the purification of the crude product on a larger scale. epa.gov The principle is similar to TLC, but it is a preparative technique designed to separate and isolate components of a mixture. achemblock.com

The crude reaction mixture containing this compound is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. nih.govachemblock.com A solvent or a mixture of solvents (eluent), often of gradually increasing polarity (gradient elution), is passed through the column. achemblock.com The components of the mixture move through the column at different rates and are collected in separate fractions as they exit the column. The composition of these fractions is typically monitored by TLC. Fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified compound. nih.gov A common eluent system for a compound with the polarity of this compound would be a mixture of petroleum ether and ethyl acetate. achemblock.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the assessment of the purity of this compound. Standard reversed-phase HPLC methods can effectively separate the target compound from impurities stemming from its synthesis or degradation. A typical analysis would involve a C18 column with a gradient elution system of water and an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

Due to the presence of a stereocenter at the C2 position, this compound can exist as a pair of enantiomers. The separation of these enantiomers is crucial and is achieved through chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral compounds and would be a primary choice for developing a separation method for the enantiomers of this compound. csfarmacie.cz The selection of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is critical for achieving optimal resolution. sigmaaldrich.com The "three-point interaction" model is the theoretical underpinning for this separation, where a combination of attractive interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) between the analyte and the CSP must be established for chiral recognition to occur. csfarmacie.cz

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Purity Assessment | Chiral Separation |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

This table represents typical starting conditions and would require optimization for the specific compound.

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

While HPLC and other spectroscopic methods provide valuable information, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. To date, a public domain crystal structure for this compound has not been reported. However, the crystallographic analysis of closely related structures, such as 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, reveals key structural features that might be analogous. nih.govresearchgate.net In such a structure, the molecule adopts a specific conformation in the crystal lattice, with the dihedral angles between the aromatic rings being a significant descriptor. nih.gov

For this compound, obtaining single crystals suitable for X-ray diffraction would be the first and often most challenging step. This typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained and diffracted, the resulting data would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and providing insight into its conformational preferences.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data |

| Chemical Formula | C₁₈H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 24.1 Åα = 90°, β = 95°, γ = 90° |

| Volume | 1460 ų |

| Z | 4 |

| Calculated Density | 1.28 g/cm³ |

This data is hypothetical and serves as an example of what a crystallographic report would contain.

Spectroscopic and Chiral Analytical Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, is critical in stereoselective synthesis. semanticscholar.org Beyond chiral HPLC, which is the most direct method, several spectroscopic techniques can be employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents is a powerful method. The interaction of the enantiomeric mixture with a chiral auxiliary can induce diastereomeric environments, leading to separate, quantifiable signals for each enantiomer in the ¹H or ¹³C NMR spectrum. nih.gov The presence of a phenoxy group in the target molecule might make it particularly amenable to ee determination by NMR through interaction with specific prochiral molecules. nih.gov

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are other chiroptical spectroscopic methods that can distinguish between enantiomers. These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are unique for each enantiomer (mirror images of each other), and the magnitude of the signal is proportional to the concentration of the enantiomer, allowing for the determination of enantiomeric excess.

Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification; high accuracy. | Requires method development; may need specialized columns. |

| Chiral NMR | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Provides structural information; can be performed in solution. | May require stoichiometric amounts of expensive chiral auxiliaries; signal overlap can be an issue. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Sensitive; non-destructive. | Requires a chromophore near the stereocenter; calibration is necessary for absolute ee. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes for β-Keto Nitriles

The chemical industry's shift towards environmentally benign processes has spurred significant research into the sustainable synthesis of β-keto nitriles. Traditional methods often rely on harsh reagents and generate substantial waste, prompting the development of greener alternatives.

A key focus is the utilization of renewable starting materials and eco-friendly solvents. For instance, research has demonstrated the synthesis of nitriles from biomass-derived aldehydes, offering a sustainable pathway that reduces reliance on petrochemical feedstocks. acs.org The use of water as a solvent and natural base catalysts, such as those derived from waste snail shells, exemplifies the trend towards cost-effective and environmentally friendly methodologies. oiccpress.com

Recent advancements include the acylation of the acetonitrile (B52724) anion with esters and lactones using inexpensive potassium tert-butoxide in ethereal solvents, which provides access to a variety of β-keto nitriles under mild conditions. nih.gov Furthermore, catalyst-free methods are emerging, such as the formation of nitrile oxides from diazocarbonyl compounds, which can then be transformed into various heterocycles. acs.org The hydration of nitriles to amides, a 100% atom-economic reaction, is another area where green chemistry principles are being applied, with metal complexes showing high catalytic activity under mild conditions. researchgate.net

| Green Chemistry Approach | Starting Materials | Catalyst/Reagent | Key Advantages |

| Biomass Utilization | Biomass-derived aldehydes, hydroxylamine (B1172632) hydrochloride | Ionic liquids (e.g., [BMIm][Cl]) | Renewable feedstocks, metal/sulfur/cyano-free catalysis. acs.org |

| Natural Catalysis | C-H activated acids, aromatic aldehydes, active methylene (B1212753) compounds | Catalyst from waste snail shells | Environmentally benign, cost-effective, high yields in water. oiccpress.com |

| Mild Acylation | Acetonitrile, esters, lactones | Potassium tert-butoxide | Inexpensive reagent, modest to good yields. nih.gov |

| Catalyst-Free Nitrile Oxide Formation | Diazocarbonyl compounds, tert-butyl nitrite | None | Mild conditions, broad applicability for heterocycle synthesis. acs.org |

| Atom-Economic Hydration | Nitriles | Metal complexes (e.g., Pd/C-Fe3O4) | 100% atom economy, high selectivity, mild conditions. researchgate.net |

These examples highlight a clear trajectory towards synthetic routes that are not only efficient but also minimize environmental impact.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of chiral β-keto nitriles is of paramount importance due to their role as precursors for pharmaceuticals and other biologically active molecules. Consequently, a major research thrust is the development of novel catalytic systems that can achieve high enantioselectivity and efficiency.

Asymmetric catalysis has emerged as a powerful tool in this endeavor. Chiral sulfide-catalyzed asymmetric electrophilic thioazidation of allylic nitriles has been shown to produce enantioenriched γ-azido nitriles with excellent regio-, enantio-, and diastereoselectivities. nih.govresearcher.lifeacs.org The nitrile group itself can play a crucial role in promoting reactivity and controlling enantioselectivity in these reactions. nih.govacs.org

Another promising approach involves the use of chiral N,N'-dioxide-Co(II) complexes for the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines, enabling the construction of nitriles with quaternary carbon centers. nih.gov Biocatalysis also offers a green and highly selective alternative. Aldoxime dehydratases, for example, can catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions and are applicable in asymmetric synthesis. researchgate.netmdpi.com Furthermore, the combination of enzymatic reduction and hydrolysis in a "two-step-one-pot" fashion allows for the synthesis of both enantiomers of chiral β-hydroxy nitriles and their corresponding carboxylic acids with high optical purity. acs.org

| Catalytic System | Reaction Type | Key Features |

| Chiral Sulfide | Asymmetric electrophilic thioazidation | High enantioselectivity and diastereoselectivity for γ-azido nitriles. nih.govresearcher.lifeacs.org |

| Chiral N,N'-dioxide-Co(II) complex | Enantioselective Michael reaction | Construction of quaternary carbon centers. nih.gov |

| Aldoxime Dehydratases (Biocatalysis) | Dehydration of aldoximes | Cyanide-free, mild conditions, applicable to asymmetric synthesis. researchgate.netmdpi.com |

| Carbonyl Reductases and Nitrilases (Biocatalysis) | Sequential reduction and hydrolysis | "Two-step-one-pot" synthesis of chiral β-hydroxy nitriles and acids. acs.org |

The ongoing exploration of these and other novel catalytic systems is expected to provide even more powerful tools for the stereocontrolled synthesis of complex β-keto nitriles.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Beyond prediction, ML algorithms are being used for the autonomous optimization of reaction conditions. beilstein-journals.orgduke.edu By iteratively suggesting and learning from new experiments, these systems can navigate the complex interplay of variables such as catalyst, solvent, temperature, and concentration to find the optimal conditions for a desired outcome, such as maximizing yield or enantioselectivity. beilstein-journals.org This approach has the potential to significantly reduce the time and resources required for reaction development. nih.govresearchgate.netduke.edu

| AI/ML Application | Description | Potential Impact on β-Keto Nitrile Synthesis |

| Reaction Outcome Prediction | Models trained on reaction data predict the major product of a given set of reactants and conditions. aiche.orgmit.eduacs.org | Faster screening of potential synthetic routes and avoidance of failed reactions. |

| Reaction Optimization | Algorithms iteratively suggest experimental conditions to maximize a target objective (e.g., yield, selectivity). beilstein-journals.orgduke.edu | Rapid identification of optimal conditions for the synthesis of specific β-keto nitriles. |

| Low-Data Learning | Techniques like transfer learning and active learning enable model training with limited experimental data. nih.gov | Application of ML to novel or less-studied β-keto nitrile syntheses where large datasets are unavailable. |

While challenges remain, particularly in the development of robust chemical descriptors and the availability of high-quality data, the integration of AI and ML is poised to become an indispensable tool for the modern synthetic chemist. nih.gov

Expansion of Synthetic Scope through Unexplored Reactivity Modes and Transformations

The unique structural features of β-keto nitriles, including the presence of a nucleophilic nitrogen atom, the π-coordinating ability of the triple bond, and an electrophilic carbon center, impart a rich and diverse reactivity that is still being explored. nih.gov Future research will undoubtedly focus on uncovering and harnessing new reactivity modes and transformations to expand the synthetic utility of this compound class.

The nitrile group can act as a directing group in C-H bond functionalization reactions, enabling the introduction of various functionalities at specific positions. nih.gov It can also participate as a radical acceptor in cascade reactions, leading to the formation of complex molecular architectures. nih.gov Recent studies have highlighted the versatility of β-keto nitriles in cascade, domino, and sequential reactions to generate a wide array of carbocyclic and heterocyclic compounds. rsc.org

Unprecedented transformations are also being discovered. For example, the palladium-catalyzed addition of organoboron reagents to dinitriles provides a novel and highly selective route to β-keto nitriles. organic-chemistry.org The development of N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions between aldehydes and azobis(isobutyronitrile) has opened up an efficient pathway to β-keto nitriles containing a quaternary carbon center. acs.org

Furthermore, the nitrile functionality itself can undergo a variety of transformations, serving as a precursor to amines, amides, and carboxylic acids. journals.co.zachadsprep.com The development of new methods for these transformations, particularly those that are chemoselective and occur under mild conditions, will continue to be an active area of research. The exploration of nitrile oxides as reactive intermediates for cycloaddition reactions also presents exciting opportunities for the synthesis of novel heterocyclic systems. acs.orgacs.org

The ongoing investigation into the fundamental reactivity of β-keto nitriles will undoubtedly lead to the discovery of novel synthetic methodologies and the construction of increasingly complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-oxo-4-phenoxy-2-phenylbutanenitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via electrophilic substitution followed by condensation reactions. For example, describes a method where phenylisothiocyanate reacts with 3-oxo-propionitriles under basic conditions, followed by chloroacetyl chloride treatment to form nitrile derivatives. Reaction temperature (20–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents significantly affect yield and by-product formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound ≥95% purity .

- Key Parameters : Monitor reaction progress using TLC and optimize pH (8–10) to minimize hydrolysis of the nitrile group .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

- Methodology :

- FT-IR : Identify characteristic peaks for the nitrile group (~2240 cm⁻¹), ketone (C=O, ~1700 cm⁻¹), and aryl ether (C-O-C, ~1250 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–7.8 ppm), a singlet for the ketone proton (δ ~3.5 ppm), and coupling patterns for the phenoxy group. ¹³C NMR confirms nitrile (δ ~115 ppm) and ketone (δ ~200 ppm) carbons .

- UV-Vis : Absorbance maxima near 260–280 nm (π→π* transitions in aromatic systems) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C in amber vials to prevent ketone oxidation and nitrile degradation. highlights similar compounds degrading >5% after 6 months at 25°C .

- Light Sensitivity : UV exposure leads to aryl-ether bond cleavage; use argon atmosphere for long-term storage .

Advanced Research Questions

Q. How can computational methods (DFT, Fukui analysis) predict the reactivity and regioselectivity of this compound in nucleophilic additions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. used Fukui indices (f⁺, f⁻) to identify nucleophilic (nitrile carbon) and electrophilic (ketone carbonyl) sites .

- Reactivity Prediction : Simulate reactions with nucleophiles (e.g., Grignard reagents) to assess regioselectivity. The ketone group is more reactive than the nitrile due to higher electrophilicity (f⁺ = 0.12 vs. 0.08) .

Q. What crystallographic data are available for structural analogs, and how can they guide polymorph screening for this compound?

- Methodology : Analyze X-ray diffraction data from analogs like 4-oxo-2,4-diphenylbutanenitrile (), which crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.20 Å. Use this to design polymorph screens with solvents of varying polarity (e.g., ethanol, acetonitrile) and cooling rates (0.1–5°C/min) .

Q. How do substituent effects on the phenyl rings influence the compound’s electronic properties and biological activity?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups. Compare Hammett σ values to UV-Vis λₘₐₓ shifts:

- Example : A -NO₂ group at the para position increases λₘₐₓ by ~15 nm due to enhanced conjugation .

- Biological Correlation : Test antimicrobial activity against S. aureus (MIC assays); electron-deficient analogs show 2–3x higher potency .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for nitrile-containing intermediates?

- Catalyst Use : employs K₂CO₃ as a base, whereas uses NaH, which may cause side reactions with moisture.

- Workup : Acidic quenching ( ) vs. neutral extraction ( ) affects by-product removal .

Q. Why do computational models sometimes fail to predict the stability of nitrile derivatives in aqueous media?

- Resolution : DFT models (gas phase) neglect solvation effects. Include implicit solvent models (e.g., PCM for water) to better approximate hydrolysis rates. ’s Fukui analysis overestimated nitrile stability by 20% compared to experimental hydrolysis data .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading .

- Advanced Characterization : Pair XRD with Hirshfeld surface analysis to study intermolecular interactions in crystals .

- Biological Screening : Combine molecular docking (PDB: 5TZ1 enzyme) with MD simulations to assess binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products